molecular formula C8H6BrF4N B13611470 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13611470
M. Wt: 272.04 g/mol
InChI Key: IAMOMCNPZQJYRI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chemical compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 4-bromo-3-fluoroaniline with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4’-Bromo-3’-fluoroacetophenone
  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-3-fluoroanisole

Comparison: 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

IAMOMCNPZQJYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)F)Br

Origin of Product

United States

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